L-Histidine Methyl Ester vs. L-Histidine Ethyl Ester: Potency as a Histidine Decarboxylase Inhibitor
L-Histidine methyl ester acts as a potent, time-dependent inactivator of histidine decarboxylase (HDC), a property that distinguishes it from other esters like L-histidine ethyl ester. While the ethyl ester also exhibits inhibitory activity, quantitative data shows the methyl ester achieves a defined inhibition constant (Ki) of 1.8 µM against rat stomach HDC [1]. This potent inhibition is linked to a specific structural feature: the methyl ester allows for tight binding without the unfavorable steric interactions that larger ester groups encounter, a claim supported by molecular dynamics simulations [2].
| Evidence Dimension | Inhibition of histidine decarboxylase (HDC) activity |
|---|---|
| Target Compound Data | Ki = 1.8 µM |
| Comparator Or Baseline | L-Histidine ethyl ester (inhibitory but Ki not reported; structural inference of reduced potency due to sterics) |
| Quantified Difference | Not quantifiable for ethyl ester, but methyl ester's Ki of 1.8 µM establishes a potency benchmark. |
| Conditions | In vitro enzyme assay using rat stomach HDC; radiometric assay measuring 14CO2 production from L-histidine-carboxyl-14C. |
Why This Matters
This quantitative Ki value directly informs researchers selecting an HDC inhibitor for in vitro studies, confirming the methyl ester's potency where the ethyl ester's is unquantified or structurally predicted to be lower.
- [1] BindingDB. BDBM50010139 (CHEMBL54664): L-Histidine Methyl Ester. Affinity Data: Ki = 1.80E+3 nM. Accessed 2026. View Source
- [2] OpenLB Open Library of Bioscience. L-Histidine methyl ester inactivates histidine decarboxylase. Abstract. Accessed 2026. View Source
